alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol
Description
alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol (CAS RN: 83072-49-5) is a benzyl alcohol derivative characterized by two benzyl alcohol moieties linked via an oxybis(methylene) (-O-CH₂-O-) bridge . Its molecular formula is inferred as C₁₆H₁₈O₄, though explicit confirmation is absent in the provided evidence. Structurally, it resembles 4,4'-oxybis(methylene)diphenol (CAS RN: 620-92-8), a compound isolated from Gastrodia rhizome extracts, which exhibits bioactivity such as plasmin stimulation . The compound’s ether-linked bisbenzyl framework differentiates it from simpler benzyl alcohol derivatives and may confer unique physicochemical and biological properties.
Properties
CAS No. |
83072-49-5 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(2-hydroxy-2-phenylethoxy)-1-phenylethanol |
InChI |
InChI=1S/C16H18O3/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI Key |
YUFBLWYGGOUMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol typically involves the reaction of benzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzyl alcohol molecules via an ether bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzyl ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl ethers.
Substitution: Nitrobenzyl alcohol, halobenzyl alcohol.
Scientific Research Applications
Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Key Observations :
- alpha-Methylbenzyl alcohol (CAS 98-85-1) exhibits well-documented properties, including a boiling point of 204°C and moderate acute oral toxicity (rat LD₅₀: 500 mg/kg) .
- Its ether linkage may lower volatility compared to monomeric benzyl alcohols.
Reactivity and Stability
- alpha-Methylbenzyl alcohol is stable under normal conditions but incompatible with strong oxidizers .
- This compound ’s stability is uncharacterized in the evidence, though ether linkages typically confer resistance to hydrolysis compared to ester or amide bonds.
- 4,4'-Oxybis(methylene)diphenol demonstrates reactivity in biological systems, stimulating plasmin activity at concentrations of 10–100 µM .
Toxicity and Environmental Impact
| Compound Name | Acute Oral LD₅₀ (Rat) | Environmental Hazard Classification |
|---|---|---|
| alpha-Methylbenzyl alcohol | 500 mg/kg | Not classified |
| Bis(2,3-epoxypropyl) ether | Not reported | Carcinogenic (Category 1A) |
| This compound | Not reported | Not reported |
Key Observations :
- Bis(2,3-epoxypropyl) ether exemplifies the risks associated with ether-linked compounds containing reactive epoxide groups, warranting stringent handling protocols .
- Toxicity data for This compound are absent, but its benzyl alcohol subunits may pose risks akin to alpha-Methylbenzyl alcohol (e.g., eye irritation, acute toxicity at higher doses) .
Biological Activity
Alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
This compound is characterized by its bisbenzyl alcohol moieties linked through an oxybis(methylene) group. This structure may influence its interaction with biological targets and its overall activity.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial in preventing cellular damage and maintaining cellular homeostasis.
- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial effects against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals, thereby reducing oxidative damage.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Membrane Interaction : The hydrophobic nature of the benzyl groups facilitates interaction with lipid membranes, potentially disrupting microbial integrity.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
- Study 1 : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.
- Study 2 : In vitro antimicrobial tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Study 3 : An anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly decreased the production of TNF-alpha and IL-6.
Data Tables
| Biological Activity | Test Organism/Model | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 10 - 100 | Significant reduction in DPPH |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of bacterial growth |
| Anti-inflammatory | LPS-stimulated macrophages | 25 | Decreased TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
